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Maltulose monohydrate -

Maltulose monohydrate

Catalog Number: EVT-8090111
CAS Number:
Molecular Formula: C12H24O12
Molecular Weight: 360.31 g/mol
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Product Introduction

Overview

Maltulose monohydrate, chemically known as 4-O-α-D-glucopyranosyl-D-fructose monohydrate, is a disaccharide formed from the isomerization of maltose. This compound is characterized by its unique structure and properties, making it significant in various scientific applications. It is primarily sourced from maltose, a sugar derived from starch hydrolysis. Maltulose monohydrate has garnered attention for its lower glycemic index compared to sucrose, which positions it as a potential alternative sweetener in food products aimed at diabetic patients.

Source and Classification

Maltulose monohydrate is classified as a keto-disaccharide, which distinguishes it from other disaccharides like sucrose and lactose. It can be synthesized through the enzymatic or alkaline isomerization of maltose, which is prevalent in various natural sources such as grains and certain fruits. The molecular formula for maltulose monohydrate is C₁₂H₂₂O₁₁·H₂O, with a molecular weight of approximately 360.32 g/mol .

Synthesis Analysis

Methods

Maltulose monohydrate can be synthesized using two primary methods: alkaline isomerization and enzymatic isomerization.

  1. Alkaline Isomerization: This method involves the treatment of maltose syrup with an alkaline catalyst, such as sodium hydroxide, under controlled temperature and pH conditions. The reaction typically occurs at elevated temperatures to enhance the conversion efficiency .
  2. Enzymatic Isomerization: This method utilizes specific enzymes that facilitate the conversion of maltose to maltulose without the need for harsh chemical conditions. Enzymes such as α-glucosidases are commonly employed in this process .

Technical Details

The industrial synthesis of maltulose involves preparing an aqueous solution of maltose with a concentration above 65% by weight. This solution undergoes concentration to achieve a dry matter ratio exceeding 50% by weight before cooling to induce supersaturation and controlled crystallization .

Molecular Structure Analysis

The molecular structure of maltulose monohydrate features a glucopyranosyl unit linked to a fructofuranosyl unit through an α-1,4-glycosidic bond. The presence of the water molecule in its hydrated form contributes to its stability and solubility characteristics.

Structural Data

  • Molecular Formula: C₁₂H₂₂O₁₁·H₂O
  • Molecular Weight: 360.32 g/mol
  • InChI Key: IHNLNTFVNSVIFH-OEFDZIMQSA-N
  • Melting Point: 163 - 167 °C (decomposes) .
Chemical Reactions Analysis

Types of Reactions

Maltulose monohydrate participates in various chemical reactions, including:

  • Isomerization: The conversion of maltose into maltulose can be catalyzed by alkaline or enzymatic methods.
  • Hydrolysis: Maltulose can be hydrolyzed into glucose and fructose under acidic or enzymatic conditions .

Common Reagents and Conditions

The most common reagents used in the synthesis include sodium hydroxide for alkaline reactions and specific enzymes for enzymatic reactions. Reaction conditions typically require controlled pH levels and elevated temperatures to optimize yield .

Major Products

The primary products from these reactions are maltulose itself and other keto-disaccharides formed during the isomerization process.

Mechanism of Action

The mechanism by which maltulose exerts its effects primarily revolves around its metabolic pathways. As an energy source for certain bacteria, maltulose undergoes fermentation processes that yield various metabolites beneficial for microbial growth . Its lower glycemic index also suggests that it may have a reduced impact on blood glucose levels compared to traditional sugars, making it suitable for dietary management in diabetic patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maltulose monohydrate is typically found as a white crystalline powder.
  • Solubility: It exhibits good solubility in water, facilitating its use in various food applications.

Chemical Properties

  • Stability: Maltulose is stable under normal storage conditions but may decompose at elevated temperatures.
  • Reactivity: It reacts with acids and bases, undergoing hydrolysis to yield glucose and fructose under specific conditions .

Relevant Data or Analyses

Proximate analysis indicates that maltulose has a lower caloric value compared to sucrose, which enhances its appeal as a sweetener in health-conscious food formulations .

Applications

Maltulose monohydrate finds use across several fields:

  • Food Industry: As a low-calorie sweetener in products aimed at diabetics or those seeking healthier options.
  • Biotechnology: Utilized as a model compound for studying sugar metabolism and fermentation processes.
  • Medical Research: Investigated for its potential benefits in managing blood glucose levels due to its lower glycemic response compared to traditional sugars .
Synthesis and Production Methodologies of Maltulose Monohydrate

Enzymatic Isomerization of Maltose Precursors

Maltulose monohydrate (4-O-α-D-glucopyranosyl-D-fructose·H₂O) is industrially synthesized via alkaline or enzymatic isomerization of maltose-rich starch hydrolysates. The isomerization follows the Lobry de Bruyn–Alberda van Ekenstein rearrangement, where maltose (a reducing disaccharide) undergoes base-catalyzed transformation into maltulose. Key methodologies include:

  • Subcritical Fluid Processing: In phosphate buffers (10–100 mmol/L, pH 7.0), maltose solutions isomerize efficiently at 108°C. A phosphate concentration of 25 mmol/L maximizes yield (26.4% maltulose) while minimizing byproducts like glucosyl-fructoses and melanoidins. Higher concentrations accelerate browning due to Maillard reactions [6].
  • Solvent-Free Systems: Aqueous phosphate buffers enable food-safe production without organic solvents. At 108°C and pH 7.0, 5% (w/w) maltose solutions achieve 26.4% maltulose yield in 60 minutes. pH stability is critical—isomerization halts below pH 6.5 due to protonation of the reactive enediol intermediate [6].
  • Enzymatic Pathways: Glucoamylase or α-amylase hydrolyzes starch into maltose syrup, which is then isomerized. Starch sources (corn, rice) are gelatinized at 60–80°C before enzymatic saccharification [4].

Table 1: Isomerization Methods for Maltulose Production

MethodConditionsMaltulose YieldKey Byproducts
Phosphate Buffer108°C, pH 7.0, 60 min26.4%Glucosyl-fructoses, HMF
Alkaline Isomerization0.1M NaOH, 70°C15–20%Lactulose, Epilactose
Enzymatic HydrolysisGlucoamylase, 60°C>80% maltose syrupGlucose, Maltotriose

Crystallization Techniques for Hydrated Forms

Crystallizing maltulose monohydrate requires precise control of supersaturation, seeding, and cooling profiles to stabilize the hydrate structure. Water molecules integrate into the crystal lattice via hydrogen bonds, forming stoichiometric maltulose·H₂O (14.5% water by weight) [3]. Critical steps include:

  • Supersaturation Management: Aqueous maltulose syrups are concentrated to 70–80% solids. Seeding with 0.1–0.5% crystalline maltulose monohydrate triggers nucleation at 50–60°C. Slow cooling (0.5°C/hour) to 20–25°C ensures crystal growth without agglomeration [1] [2].
  • Hydrate Stabilization: The monohydrate form retains structural integrity below 50°C. Dehydration occurs at 102–103°C, disrupting crystallinity. Optimal crystallization humidity is >60% RH to prevent anhydrous phase formation [3] [8].
  • Purification Pre-Treatment: Syrups are clarified using Carrez reagents (potassium hexacyanoferrate/zinc sulfate) to remove ions and proteins. Filtration (0.45 μm) precedes crystallization to eliminate particulates [8].

Table 2: Crystallization Parameters for Maltulose Monohydrate

ParameterOptimal RangePurpose
Syrup Concentration70–80% solidsInduces supersaturation
Seeding Temperature50–60°CControls nucleation kinetics
Cooling Rate0.1–0.5°C/hourPrevents amorphous solid formation
Final Crystallization20–25°CMaximizes crystal yield and purity

Role of Catalytic Agents in Isomerization Efficiency

Catalytic agents govern isomerization kinetics and selectivity:

  • Phosphate Buffers: Act as dual-function catalysts—providing basicity for enolization and stabilizing the enediol intermediate via complexation. At 25 mmol/L, isomerization rates peak due to optimal pH buffering (pH 7.0). Higher concentrations (>50 mmol/L) promote browning [6].
  • Metal Ions: Calcium and magnesium ions inhibit isomerization by precipitating phosphates. Ion exchange (cationic resins) removes divalent metals, boosting yield by 15% [1] [2].
  • Alternative Catalysts: Boric acid forms esters with fructose units, enhancing ketose stability. However, food-safety concerns limit its use [6].

Table 3: Catalytic Agents in Maltose-to-Maltulose Isomerization

CatalystConcentrationReaction Rate (k)Advantage
Phosphate Buffer25 mmol/L0.15 min⁻¹Food-safe, pH-stable
Sodium Carbonate0.1 mol/L0.09 min⁻¹High solubility
Boric Acid0.5 mol/L0.12 min⁻¹Stabilizes fructose moiety

Properties

Product Name

Maltulose monohydrate

IUPAC Name

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1

InChI Key

IHNLNTFVNSVIFH-OEFDZIMQSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O.O

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